molecular formula C20H18ClNO4 B11396346 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one

Cat. No.: B11396346
M. Wt: 371.8 g/mol
InChI Key: JXNJFSCAAMYVNH-UHFFFAOYSA-N
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Description

This compound belongs to the chromeno-oxazinone class, characterized by a fused benzochromene and oxazinone scaffold. The 2-furylmethyl group at position 3 introduces a heteroaromatic moiety, which may contribute to π-π stacking or hydrogen bonding in biological systems.

Properties

Molecular Formula

C20H18ClNO4

Molecular Weight

371.8 g/mol

IUPAC Name

12-chloro-3-(furan-2-ylmethyl)-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one

InChI

InChI=1S/C20H18ClNO4/c21-17-8-15-13-5-1-2-6-14(13)20(23)26-18(15)16-10-22(11-25-19(16)17)9-12-4-3-7-24-12/h3-4,7-8H,1-2,5-6,9-11H2

InChI Key

JXNJFSCAAMYVNH-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C3=CC(=C4C(=C3OC2=O)CN(CO4)CC5=CC=CO5)Cl

Origin of Product

United States

Preparation Methods

The synthesis of 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one involves multiple steps and specific reaction conditions. One common synthetic route involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction might start with the formation of a chromene intermediate, which is then subjected to further reactions to introduce the furan and oxazine rings. Industrial production methods often involve optimizing these reactions to increase yield and purity, using catalysts and specific solvents to facilitate the process .

Chemical Reactions Analysis

This compound can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert double bonds to single bonds.

    Substitution: The chlorine atom in the compound can be substituted with other atoms or groups through nucleophilic substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium hydroxide. .

Scientific Research Applications

12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one has several applications in scientific research:

Mechanism of Action

The mechanism by which 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one exerts its effects involves interactions with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound may bind to these targets and modulate their activity, leading to the observed effects. The exact pathways involved can vary depending on the specific application and the biological context .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

Key structural analogs and their distinguishing features are summarized below:

Compound Name (IUPAC) Substituent at Position 3 Halogen Substituent Core Structure Reported Biological Activity
Target Compound : 12-chloro-3-(2-furylmethyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one 2-furylmethyl 12-chloro Benzochromeno-oxazinone Not explicitly reported (theoretical)
12-chloro-3-(4-methylbenzyl)-3,4,7,8,9,10-hexahydro-2H,6H-benzo[3,4]chromeno[8,7-e][1,3]oxazin-6-one 4-methylbenzyl 12-chloro Benzochromeno-oxazinone Undisclosed; likely similar core
3-[(2-fluorophenyl)methyl]-2,4,7,8,9,10-hexahydroisochromeno[3,4-f][1,3]benzoxazin-6-one 2-fluorophenylmethyl None (fluorine at position 3) Isochromeno-benzoxazinone Unknown; fluorinated analog
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-4-hydrazinyl-2-phenyl-6,7,8,9-tetrahydro-5H-chromeno[2,3-d]pyrimidine Hydrazinyl-pyrimidine appendage 2-chloro (benzylidene, phenyl) Chromeno-pyrimidine Antimicrobial, enzyme inhibition
9-(2-chlorobenzylidene)-5-(2-chlorophenyl)-2-phenyl-3,5,6,7,8,9-hexahydro-4H-chromeno[2,3-d]pyrimidin-4-one Pyrimidinone core 2-chloro (benzylidene, phenyl) Chromeno-pyrimidinone Anticancer (theoretical)

Key Observations:

Substituent Effects: 2-Furylmethyl vs. 4-Methylbenzyl (): The furan ring in the target compound may enhance solubility compared to the hydrophobic 4-methylbenzyl group. However, the latter could improve membrane permeability due to increased lipophilicity.

Halogen Influence: The 12-chloro substituent in the target compound and its benzyl analog () may confer electron-withdrawing effects, stabilizing the oxazinone ring and modulating reactivity. In contrast, chlorinated pyrimidine derivatives () exhibit enhanced antimicrobial activity due to halogen-bonding interactions .

Core Modifications: Pyrimidine-based analogs () demonstrate broader pharmacological activity (e.g., antimicrobial, anticancer) compared to oxazinones, likely due to the pyrimidine ring’s ability to mimic nucleic acid bases .

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